molecular formula C11H14N2O B2806050 (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one CAS No. 96604-89-6

(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one

Cat. No.: B2806050
CAS No.: 96604-89-6
M. Wt: 190.246
InChI Key: QERHIRHODWYXGV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one is an organic compound with the molecular formula C10H12N2O

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one has a wide range of scientific research applications, including:

Mechanism of Action

Mode of Action

It is part of the 8-hydroxyquinolines (8hqs) family, which are known to bind to metal ions .

Biochemical Pathways

8hqs, which this compound is a part of, have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, alzheimer’s disease, and cancer . The specific pathways affected by this compound and their downstream effects need further investigation.

Result of Action

It is known that 8hqs can cause cellular accumulation of copper and zinc ions . The specific effects of this compound on cellular and molecular levels need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one typically involves the reaction of pyridine-4-carbaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one is unique due to its specific combination of a pyridine ring and a dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-4-6-12-7-5-10/h4-8H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERHIRHODWYXGV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=NC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=NC=C1)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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